![molecular formula C22H21N5O2S B2686323 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-66-1](/img/structure/B2686323.png)
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound characterized by its thiazolo[3,2-b][1,2,4]triazole core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N5O2S with a molecular weight of approximately 419.5 g/mol. The structural components include:
- Thiazolo[3,2-b][1,2,4]triazole : A bicyclic compound known for its diverse biological activities.
- Oxalamide moiety : Implicated in enhancing the compound's solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. In particular:
- Cell Line Studies : Compounds similar to this compound have been tested against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These studies demonstrated potent anticancer activity with some derivatives showing higher efficacy than traditional amides .
Cell Line | Activity |
---|---|
Renal Cancer | High efficacy |
Leukemia | Moderate efficacy |
Colon Cancer | High efficacy |
Breast Cancer | Moderate efficacy |
Melanoma | High efficacy |
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial and Antifungal Studies : Compounds were screened against various bacterial strains and fungi. Notably, some derivatives showed activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituent Effects : The presence and position of substituents on the aromatic rings significantly affect both anticancer and antimicrobial activities. For instance:
Case Studies
Several case studies highlight the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Case Study 1 : A derivative was shown to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Mechanism : The compound activated caspase pathways leading to programmed cell death.
-
Case Study 2 : Another derivative demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, showcasing potential as a therapeutic agent for bacterial infections.
- Mechanism : It was suggested that the compound interfered with bacterial cell wall synthesis.
科学研究应用
Biological Activities
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits various biological activities:
- Anticancer Properties : Research indicates that compounds with similar structures show significant anticancer activity against various human cancer cell lines. Mechanisms include inducing apoptosis and inhibiting cell proliferation through multiple biochemical pathways .
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- Antiviral and Anti-inflammatory Effects : Similar compounds have demonstrated antiviral properties and the ability to modulate inflammatory responses in vitro. These effects are crucial in developing treatments for viral infections and inflammatory diseases.
Case Studies
Several studies highlight the potential of this compound in various applications:
- Anticancer Study : A study evaluated the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives, finding that they significantly inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Evaluation : Research assessed the antimicrobial activity of synthesized thiazolo derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects on microbial growth, suggesting their potential as new antimicrobial agents .
- Pharmacological Insights : A comprehensive review discussed the structure-activity relationships (SAR) of thiazolo derivatives, highlighting how specific modifications can enhance their pharmacological profiles. This information is critical for guiding future drug development efforts targeting various diseases .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions, such as refluxing precursors (e.g., 1,2,4-triazole-5-thiol and substituted maleimides) in glacial acetic acid, followed by recrystallization . Key parameters include reaction time (e.g., 2–24 hours), solvent choice (e.g., ethanol for recrystallization), and stoichiometric ratios. Statistical experimental design (e.g., factorial designs) can minimize trials while optimizing yields and purity .
Q. How can structural characterization of this compound be systematically performed to confirm its identity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Analyze 1H and 13C spectra to verify substituent positions and connectivity, as demonstrated for analogous thiazolo-triazinones .
- Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., amide C=O stretches) .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Common issues include low solubility and byproduct formation. Techniques include:
- Recrystallization : Use ethanol or methanol for stepwise purification .
- Column chromatography : Optimize mobile phase (e.g., ethyl acetate/hexane gradients) for polar heterocycles .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or biological activity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/SDD) can model bond angles, charge distribution, and reaction pathways. For example, angle deviations in thiazolo-triazole cores (e.g., C1-C2-C3 = 121.4°) correlate with steric effects and electronic properties, guiding synthetic modifications . ICReDD’s integrated computational-experimental workflows accelerate reaction discovery by linking computed transition states to experimental validation .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent antimicrobial results across studies)?
- Methodological Answer :
- Dose-response studies : Establish EC50 values under standardized conditions (e.g., fixed pH, temperature) .
- Mechanistic assays : Compare membrane permeability (via logP) or target-binding affinity (e.g., enzyme inhibition assays) to isolate variables .
- Meta-analysis : Use statistical tools to harmonize datasets, accounting for differences in microbial strains or assay protocols .
Q. How can the compound’s stability under varying conditions (e.g., light, pH) be systematically evaluated for pharmacological applications?
- Methodological Answer :
- Forced degradation studies : Expose the compound to UV light, acidic/basic buffers, or oxidants (e.g., H2O2) and monitor degradation via HPLC .
- Kinetic modeling : Calculate half-life (t1/2) and activation energy (Ea) to predict shelf-life .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structures to identify critical interactions (e.g., hydrogen bonding with biological targets) .
- QSAR modeling : Use descriptors like Hammett constants (σ) or topological polar surface area (TPSA) to correlate substituent effects with activity .
Q. Methodological Notes
- Experimental Design : Utilize response surface methodology (RSM) to optimize multi-variable synthesis parameters (e.g., temperature, catalyst loading) .
- Data Validation : Cross-reference computational predictions (e.g., reaction feasibility) with experimental yields to refine models .
- Ethical Compliance : Adhere to safety protocols for handling hazardous intermediates (e.g., chlorinated reagents) as per institutional chemical hygiene plans .
属性
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)19-25-22-27(26-19)18(13-30-22)10-11-23-20(28)21(29)24-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFCTSBJVREBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。